molecular formula C15H18N2O3S2 B12905495 5-Ethyl-1-((2-hydroxyethoxy)methyl)-6-(phenylthio)-2-thiouracil CAS No. 137897-86-0

5-Ethyl-1-((2-hydroxyethoxy)methyl)-6-(phenylthio)-2-thiouracil

Cat. No.: B12905495
CAS No.: 137897-86-0
M. Wt: 338.4 g/mol
InChI Key: RWJRIHCLPVTQCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Ethyl-1-((2-hydroxyethoxy)methyl)-6-(phenylthio)-2-thiouracil is a non-nucleoside reverse transcriptase inhibitor (NNRTI) derived from the [(2-hydroxyethoxy)methyl]-6-(phenylthio)thymine (HEPT) scaffold. This compound features a 5-ethyl substitution at the pyrimidine ring’s C-5 position, a phenylthio group at C-6, and a hydroxymethyl ether moiety at N-1. These structural modifications enhance its anti-HIV-1 activity compared to earlier HEPT derivatives, as demonstrated by its low half-maximal effective concentration (EC50) values in cellular assays . Its design reflects efforts to optimize hydrophobic interactions with the NNRTI binding pocket of HIV-1 reverse transcriptase (RT), balancing potency and physicochemical properties.

Properties

CAS No.

137897-86-0

Molecular Formula

C15H18N2O3S2

Molecular Weight

338.4 g/mol

IUPAC Name

5-ethyl-1-(2-hydroxyethoxymethyl)-6-phenylsulfanyl-2-sulfanylidenepyrimidin-4-one

InChI

InChI=1S/C15H18N2O3S2/c1-2-12-13(19)16-15(21)17(10-20-9-8-18)14(12)22-11-6-4-3-5-7-11/h3-7,18H,2,8-10H2,1H3,(H,16,19,21)

InChI Key

RWJRIHCLPVTQCF-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(N(C(=S)NC1=O)COCCO)SC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Formation of the Pyrimidine Core and 5-Ethyl Substitution

The pyrimidine ring is constructed using classical condensation reactions involving thiourea derivatives and β-ketoesters or α,β-unsaturated carbonyl compounds. The 5-ethyl substitution is introduced either by:

  • Direct alkylation at the 5-position using ethylating agents after ring formation, or
  • Using ethyl-substituted precursors in the initial ring synthesis.

Lithiation techniques are often employed to selectively functionalize the 5-position. For example, lithiation with lithium diisopropylamide (LDA) or lithium tetramethylpiperidide (LTMP) at low temperatures allows for regioselective deprotonation at C-5, followed by reaction with electrophiles to introduce the ethyl group.

Introduction of the (2-Hydroxyethoxy)methyl Group at N-1

The N-1 position is alkylated with 2-(2-hydroxyethoxy)methyl halides (e.g., bromides or chlorides) under basic conditions. This step requires mild bases such as potassium carbonate or sodium hydride in polar aprotic solvents (e.g., DMF or DMSO) to promote nucleophilic substitution without affecting other functional groups.

Substitution at the 6-Position with Phenylthio Group

The 6-position substitution with a phenylthio group is achieved via nucleophilic aromatic substitution or addition-elimination reactions. The phenylthio moiety is introduced by reacting the 6-chloro or 6-bromo precursor with thiophenol or phenylthiolate salts under controlled conditions. This step is critical for biological activity and requires optimization of temperature and solvent to avoid side reactions.

Reaction Conditions and Optimization

Step Reaction Type Reagents/Conditions Temperature Solvent Yield (%) Notes
1 Pyrimidine ring formation Thiourea + β-ketoester 80–120 °C Ethanol/Water 70–85 Acid/base catalysis, reflux
2 5-Position lithiation & alkylation LDA or LTMP, ethyl iodide or bromide -78 to 0 °C THF 60–75 Low temp to control regioselectivity
3 N-1 alkylation 2-(2-hydroxyethoxy)methyl bromide, K2CO3 RT to 50 °C DMF 65–80 Mild base, polar aprotic solvent
4 6-Position substitution Thiophenol or phenylthiolate salt 40–80 °C DMF/DMSO 70–90 Nucleophilic substitution

Research Findings and Mechanistic Insights

  • Lithiation Selectivity: Studies show that lithiation at C-5 is highly selective when using bulky bases like LTMP, enabling efficient introduction of alkyl groups such as ethyl or isopropyl, which enhance biological activity.

  • Nucleophilic Substitution at N-1: The alkylation with 2-(2-hydroxyethoxy)methyl halides proceeds via an SN2 mechanism, favoring primary halides and polar aprotic solvents to maximize yield and minimize side reactions.

  • Phenylthio Group Introduction: The phenylthio substitution at C-6 is facilitated by the nucleophilicity of thiophenol derivatives. The reaction proceeds via displacement of a halogen or sulfinyl group, with reaction conditions optimized to prevent oxidation of the thiol to disulfides.

  • Industrial Scale Synthesis: Large-scale production employs continuous flow reactors to maintain precise temperature control and reaction times, improving yield and purity while reducing by-products.

Summary Table of Key Synthetic Steps

Synthetic Step Key Reagents/Intermediates Reaction Type Critical Parameters Outcome
Pyrimidine ring synthesis Thiourea, β-ketoester Condensation Acid/base catalysis, reflux Formation of thiouracil core
5-Ethyl substitution LDA or LTMP, ethyl halide Lithiation/alkylation Low temperature (-78 °C) Selective C-5 ethylation
N-1 (2-hydroxyethoxy)methylation 2-(2-hydroxyethoxy)methyl bromide, K2CO3 Nucleophilic substitution Mild base, polar aprotic solvent N-1 alkylation with hydroxyethoxy group
6-Phenylthio substitution Thiophenol or phenylthiolate salt Nucleophilic substitution Moderate heat, inert atmosphere Introduction of phenylthio group

Chemical Reactions Analysis

Alkylation and Side-Chain Modifications

The hydroxyethoxymethyl group undergoes alkylation to enhance lipophilicity or target specificity. For example:

  • Reaction with alkyl halides : Substitution of the hydroxyl group with alkyl chains (e.g., ethyl, benzyl) improves anti-HIV activity.

    Example: Alkylation with benzyl bromide yields 5-Ethyl-1-(benzyloxyethoxymethyl)-6-(phenylthio)-2-thiouracil, showing EC₅₀ values as low as 0.0027 µM against HIV-1 .

Table 1: Impact of Alkylation on Anti-HIV Activity

SubstituentEC₅₀ (µM)Source
Ethoxymethyl0.019
Benzyloxymethyl0.0027
Cyclohexylmethoxy0.063

Lithiation and C-6 Substitution

The C-6 phenylthio group is modified via lithiation to introduce diverse aryl/alkyl groups:

  • Lithium diisopropylamide (LDA)-mediated lithiation : Enables nucleophilic substitution with diaryl disulfides or aryl halides .

    Example: Reaction with 3,5-dimethylphenyl disulfide produces 6-(3,5-dimethylphenylthio) derivatives, enhancing potency (EC₅₀ = 0.22 µM) .

Key Conditions :

  • Solvent: Tetrahydrofuran (THF) at -70°C .

  • Protecting groups: tert-butyldimethylsilyl (TBS) for hydroxyl protection .

Oxidation of the Thioamide Group

The 2-thiouracil moiety is oxidized to uracil derivatives under controlled conditions:

  • Hydrogen peroxide (H₂O₂) : Converts the thioamide (-C=S) to a carbonyl (-C=O), altering electronic properties .

    Impact: Oxidation reduces antiviral activity, confirming the thioamide’s role in target binding .

Hydrolysis and Degradation

The compound undergoes hydrolysis under acidic or basic conditions:

  • Acidic hydrolysis : Cleaves the hydroxyethoxymethyl side chain, yielding 5-ethyl-6-(phenylthio)-2-thiouracil .

  • Basic conditions : Degrades the thiouracil ring, forming sulfonic acid derivatives.

Stability Data :

  • pH 1 : Rapid decomposition within 2 hours .

  • pH 7.4 : Stable for >24 hours, suitable for pharmacokinetic studies.

Electrophilic Aromatic Substitution

The phenylthio group undergoes electrophilic substitution to install electron-withdrawing/donating groups:

  • Nitration : Introduces nitro groups at meta/para positions, reducing activity (EC₅₀ > 1 µM) .

  • Methylation : 3,5-Dimethyl substitution boosts activity (EC₅₀ = 0.26 µM) .

Mechanistic Insight :

  • Electron-donating groups (e.g., -CH₃) enhance nucleophilicity at sulfur, improving binding to HIV-1 reverse transcriptase .

Cross-Coupling Reactions

Palladium-catalyzed couplings diversify the C-6 position:

  • Suzuki coupling : Attaches aryl boronic acids to the phenylthio group .

    Example: 6-(4-Fluorophenylthio) derivative exhibits EC₅₀ = 0.15 µM .

Optimized Conditions :

  • Catalyst: Pd(PPh₃)₄

  • Base: K₂CO₃

  • Solvent: DMF/H₂O (3:1) .

Thermal Decomposition

Thermogravimetric analysis (TGA) reveals stability up to 200°C, with decomposition pathways involving:

  • Loss of the hydroxyethoxymethyl group (200–250°C).

  • Breakdown of the thiouracil ring (>300°C).

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds similar to 5-Ethyl-1-((2-hydroxyethoxy)methyl)-6-(phenylthio)-2-thiouracil exhibit cytotoxic effects against various cancer cell lines. The mechanism of action is believed to involve apoptosis induction and cell cycle arrest.

Case Study: Cytotoxic Effects on Cancer Cells
A comparative study assessed the cytotoxic effects of this compound on several cancer cell lines, including A549 (lung cancer) and MCF7 (breast cancer). Results showed significant reductions in cell viability at concentrations above 10 µM, suggesting its potential as an anticancer agent .

Cell LineIC50 Value (µM)Mechanism of Action
A54912Apoptosis induction
MCF715Cell cycle arrest

Antimicrobial Activity

The compound has shown promising antimicrobial properties, particularly against resistant strains of bacteria.

Case Study: Antimicrobial Efficacy
In a study evaluating the antibacterial activity of thiazole derivatives, the compound demonstrated significant activity against methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentration (MIC) values lower than those of traditional antibiotics like linezolid .

Bacterial StrainMIC (µg/mL)Comparison Antibiotic
MRSA8Linezolid
Vancomycin-resistant Enterococcus16Vancomycin

Enzyme Inhibition

The compound has been investigated for its potential as an inhibitor of specific enzymes, which could have implications in treating diseases linked to enzyme dysregulation.

Research Findings
Preliminary studies suggest that this compound may inhibit acetylcholinesterase, an enzyme associated with neurodegenerative disorders such as Alzheimer's disease .

Mechanism of Action

The mechanism of action of 5-Ethyl-1-((2-hydroxyethoxy)methyl)-6-(phenylthio)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby affecting the enzyme’s function. Additionally, it can interact with cellular pathways to modulate biological processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Effects at the C-5 Position

The C-5 position of the HEPT scaffold is critical for anti-HIV-1 activity. Substituting the default methyl group with bulkier alkyl groups significantly improves potency:

Compound Name C-5 Substituent EC50 (μM) Activity Improvement vs. HEPT Source
5-Ethyl-1-((2-HEM)-6-(phenylthio)-2-thiouracil Ethyl 0.11–0.12 ~10–20-fold
5-Isopropyl analog Isopropyl 0.059–0.063 ~15–30-fold
HEPT (reference) Methyl ~1.0–2.0* Baseline

*Inferred from EC50 improvements described in and .

The ethyl substitution enhances hydrophobic interactions with RT’s binding pocket, while the isopropyl group further increases potency due to its greater bulk. However, larger substituents (e.g., isopropyl) may compromise solubility or metabolic stability, making the ethyl derivative a balanced candidate for further development .

Substituent Effects at the C-6 Position

The phenylthio group at C-6 is a hallmark of HEPT derivatives. Replacing it with other aromatic or heteroaromatic groups (e.g., 4-methylphenyl) modulates activity:

Compound Name C-6 Substituent EC50 (μM) Notes Source
5-Ethyl-1-((2-HEM)-6-(phenylthio)-2-thiouracil Phenylthio 0.11–0.12 Optimal for RT binding
5-Cyano-1,3-diphenyl-6-(4-methylphenyl)-2-thiouracil 4-Methylphenyl N/A No anti-HIV data provided

The phenylthio group’s electron-withdrawing properties and planar geometry are crucial for RT inhibition. Analogs with bulkier C-6 substituents (e.g., 4-methylphenyl) may sterically hinder binding, though this requires further validation .

Activity Against Wild-Type and Mutant HIV-1 Strains

Later-generation HEPT derivatives with sulfonyl modifications exhibit improved resistance profiles:

Compound Name EC50 (μM) Wild-Type (IIIB) EC50 (μM) L100I Mutant EC50 (μM) E138K Mutant Source
5-Ethyl target compound 0.11–0.12 Not tested Not tested
Compound 11l (HEPT sulfonyl) 0.209 0.032 (vs. NVP: 0.15) 0.045 (vs. NVP: 0.20)
Nevirapine (NVP) 0.05–0.10 0.15 0.20

While the ethyl-substituted compound shows strong wild-type activity, sulfonyl-containing derivatives (e.g., 11l) demonstrate superior potency against clinically relevant RT mutants (L100I, E138K).

Biological Activity

5-Ethyl-1-((2-hydroxyethoxy)methyl)-6-(phenylthio)-2-thiouracil, a derivative of thiouracil, has garnered attention due to its diverse biological activities, particularly in the fields of antiviral, antibacterial, and anticancer research. This article presents a comprehensive overview of its biological activity, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound belongs to a class of thiourea derivatives characterized by the following structural formula:

C14H18N2O3S\text{C}_{14}\text{H}_{18}\text{N}_{2}\text{O}_3\text{S}

This structure contributes to its pharmacological properties, making it a candidate for various therapeutic applications.

Antiviral Activity

This compound has shown significant antiviral activity, particularly against HIV. Research indicated that this compound is a potent inhibitor of HIV-1 replication in CEM cells. It retains efficacy against several mutant strains of HIV-1 that exhibit resistance to non-nucleoside reverse transcriptase inhibitors (NNRTIs) .

Table 1: Antiviral Activity Against HIV-1 Mutants

CompoundHIV-1 StrainIC50 (µM)Notes
This compoundWild-type0.5Highly potent
This compoundMutant (100-Leu→Ile)0.8Active against resistant strains

Antibacterial Activity

The compound has demonstrated notable antibacterial properties against various pathogens. Studies have reported that it exhibits activity against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 40 to 50 µg/mL, comparable to standard antibiotics .

Table 2: Antibacterial Efficacy

Bacterial StrainMIC (µg/mL)Inhibition Zone Diameter (mm)
E. faecalis4529
P. aeruginosa5024
K. pneumoniae4030
S. typhi5019

Anticancer Activity

In preclinical studies, the compound has exhibited promising anticancer effects across various cancer cell lines. The IC50 values for different cancer types ranged from 3 to 20 µM, indicating significant cytotoxicity . Notably, it has shown efficacy against breast cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest.

Table 3: Anticancer Activity Across Cell Lines

Cancer Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast Cancer)5Induces apoptosis
PC3 (Prostate Cancer)10Cell cycle arrest
PANC-1 (Pancreatic)14Inhibition of angiogenesis

Case Studies and Research Findings

Several studies have highlighted the potential of thiourea derivatives in cancer therapy. For instance, one study demonstrated that treatment with the compound resulted in significant changes in cell morphology and viability in MCF-7 cells, correlating with increased lactate dehydrogenase (LDH) levels, indicative of cytotoxic effects .

Moreover, another investigation into its anti-inflammatory properties revealed that the compound effectively inhibited pro-inflammatory cytokines such as IL-6 and TNF-α at concentrations significantly lower than traditional anti-inflammatory agents .

Q & A

Basic Research Questions

Q. What are the recommended procedures for preparing stable stock solutions of 5-Ethyl-1-((2-hydroxyethoxy)methyl)-6-(phenylthio)-2-thiouracil?

  • Methodological Answer : Based on structurally analogous thiouracil derivatives (e.g., 5,6-dimethyl-2-thiouracil), dissolve the compound in anhydrous DMSO or DMF under inert gas (e.g., nitrogen) to prevent oxidation. For aqueous compatibility, prepare a 1:4 (v/v) DMF:PBS (pH 7.2) solution, achieving a solubility of ~0.2 mg/mL. Avoid prolonged storage of aqueous solutions (>24 hours) due to instability .
  • Data Reference :

SolventSolubility (mg/mL)Stability Conditions
DMSO10Inert atmosphere, -20°C
DMF15Room temperature, inert gas
PBS (pH 7.2)0.21:4 DMF:PBS, ≤24 hours

Q. How can researchers synthesize this compound with minimal side products?

  • Methodological Answer : Adapt protocols from 6-amino-4-hydroxy-2-thiouracil derivatives:

Use ice-cold neutralization of sodium salts with dilute HCl to precipitate intermediates.

Employ triphenylphosphine and hexachloroethane in dry acetonitrile for thiouracil functionalization.

Optimize reaction parameters (e.g., temperature, stoichiometry) via TLC/HPLC monitoring to suppress side reactions .

Q. What analytical techniques are suitable for quantifying this compound in biological matrices?

  • Methodological Answer : Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotope-labeled internal standards. For example, 5,6-dimethyl-2-thiouracil was quantified in bovine plasma using a validated LC-MS/MS method with a limit of detection (LOD) of 0.5 ng/mL .

Advanced Research Questions

Q. How can structural modifications enhance the anti-HIV-1 activity of this compound derivatives?

  • Methodological Answer :

  • Step 1 : Introduce electron-withdrawing groups (e.g., phthalimidoethyl) at the 2-position to improve binding to viral reverse transcriptase.
  • Step 2 : Evaluate derivatives via molecular docking and in vitro assays against HIV-1 RT.
  • Step 3 : Compare IC50 values with parent compounds to establish structure-activity relationships (SAR) .

Q. How should researchers resolve contradictions in reported pharmacokinetic data for thiouracil analogs?

  • Methodological Answer :

  • Approach 1 : Conduct meta-analysis of studies to identify variables (e.g., dosing regimens, animal models) causing discrepancies.
  • Approach 2 : Validate methods using standardized protocols (e.g., Schmidt et al.’s factorial effect analysis for LC-MS/MS validation) .
  • Approach 3 : Cross-reference in silico ADME predictions with experimental data to reconcile bioavailability differences .

Q. What experimental designs are optimal for studying the metabolic stability of this compound?

  • Methodological Answer :

  • Design 1 : Use hepatic microsomal assays (human/rat) with NADPH cofactors to assess oxidative metabolism.
  • Design 2 : Employ high-resolution mass spectrometry (HRMS) to identify Phase I/II metabolites.
  • Design 3 : Correlate metabolic half-life (t1/2) with in vivo efficacy using pharmacokinetic-pharmacodynamic (PK-PD) modeling .

Q. How can computational modeling guide the optimization of this compound for selective kinase inhibition?

  • Methodological Answer :

  • Step 1 : Perform molecular dynamics simulations to map binding interactions with target kinases (e.g., JAK2, EGFR).
  • Step 2 : Apply free-energy perturbation (FEP) calculations to predict affinity changes from substituent modifications.
  • Step 3 : Validate predictions using kinase profiling assays (e.g., KinomeScan) .

Key Considerations for Experimental Design

  • Contradiction Analysis : Use factorial effect analysis to isolate variables (e.g., pH, temperature) affecting reproducibility in biological assays .
  • Theoretical Frameworks : Link findings to medicinal chemistry principles (e.g., Hansch analysis for lipophilicity-activity relationships) or virological mechanisms (e.g., HIV-1 RT inhibition) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.